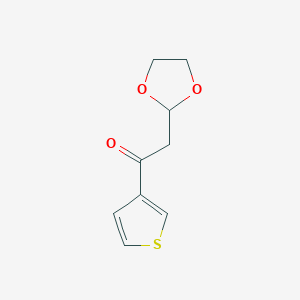

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone

Description

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-8(7-1-4-13-6-7)5-9-11-2-3-12-9/h1,4,6,9H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQBYGJQOGWBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone typically involves the formation of the dioxolane ring through acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst . The thiophene ring can be introduced through various methods, including the use of thiophene derivatives in cross-coupling reactions such as the Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of environmentally benign catalysts and reagents, such as glucose as a reductant in alkaline medium, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or thiols .

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds featuring dioxolane and thiophene structures exhibit significant biological activities. Specifically, 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone has been explored for its potential as:

- Antitumor Agents : The dioxolane ring has been linked to enhanced pharmacological properties in anticancer drug development. Studies suggest that derivatives of thiophene can inhibit cancer cell proliferation through various mechanisms.

- Antiviral Compounds : Thiophene derivatives have shown promise in antiviral applications, particularly against viral infections due to their ability to interfere with viral replication processes.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for:

- Synthesis of Novel Compounds : The presence of both dioxolane and thiophene functionalities makes it a versatile building block for synthesizing more complex organic molecules.

- Functionalization Reactions : The compound can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, making it useful in generating diverse chemical entities.

Materials Science

In materials science, thiophene-containing compounds are known for their conductive properties. Research into this compound has focused on:

- Organic Electronics : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Polymer Chemistry : Its incorporation into polymer matrices can enhance the mechanical and thermal stability of materials used in various applications.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor properties of thiophene derivatives, including those similar to this compound. The findings indicated that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

Case Study 2: Synthesis of Functionalized Thiophenes

Research detailed in Synthetic Communications demonstrated the successful synthesis of functionalized thiophenes using this compound as a precursor. This study highlighted the compound's role in developing new materials with enhanced electronic properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thiophene ring can participate in π-π interactions and other non-covalent interactions . These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

*Calculated based on molecular formula.

Key Observations:

- Dioxolane vs. Benzoyl Groups: The compound in replaces the ethanone group with a 3-methylbenzoyl substituent, increasing molar mass (274.33 vs. 210.24 g/mol) and aromatic bulk, which may reduce solubility in polar solvents compared to the target compound.

- Thiophene vs.

- Substituent Position : Derivatives with thiophen-2-yl groups (e.g., impurities in ) exhibit distinct electronic profiles due to positional differences in sulfur’s electron-rich regions, affecting reactivity in electrophilic substitutions.

Physicochemical Properties

- Polarity: The dioxolane and ethanone groups increase polarity, suggesting higher solubility in acetone or dichloromethane than the chlorophenyl-thiazolidinone derivative in .

- Thermal Stability : Thiophene derivatives generally exhibit moderate thermal stability, but the dioxolane ring may lower decomposition temperatures compared to fully aromatic systems like .

Impurities and Analytical Challenges

For the target compound, analogous impurities could arise during dioxolane ring-opening or incomplete acetylations, necessitating chromatographic purification (e.g., HPLC) as described in .

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone is an organic compound characterized by a dioxolane ring and a thiophene ring. Its molecular formula is with a molecular weight of 198.24 g/mol. The compound exhibits significant biological activity, making it a subject of interest in various fields of research.

The biological activity of this compound can be attributed to its structural features, particularly the dioxolane and thiophene rings. These rings facilitate interactions with biological targets through π-π stacking and hydrogen bonding, which are critical for its pharmacological effects.

Antimicrobial Activity

Thiophene derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that compounds with thiophene structures can inhibit the growth of various pathogens, including bacteria and fungi. The potential for this compound to act as an antimicrobial agent is supported by its structural similarity to other known bioactive thiophenes .

Antioxidant Properties

Research has demonstrated that thiophene derivatives possess antioxidant activities, which are crucial for combating oxidative stress in biological systems. The presence of the dioxolane ring may enhance the electron-donating capacity of the compound, thereby improving its ability to scavenge free radicals .

Cytotoxicity and Anticancer Potential

In silico studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with key cellular targets involved in cancer progression. Further experimental validation is necessary to establish its efficacy as an anticancer agent .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Cytotoxicity | Potentially effective against cancer cell lines |

Study on Antimicrobial Activity

A recent study evaluated several thiophene derivatives for their antimicrobial properties. Results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to disruption of bacterial cell membranes .

In Silico Molecular Docking Studies

Molecular docking studies conducted on various thiophene derivatives revealed that this compound has a favorable binding affinity for cathepsin D, an enzyme implicated in cancer metastasis. This suggests potential applications in cancer therapeutics .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(1,3-Dioxolan-2-yl)-1-thiophen-3-yl-ethanone, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves condensation or acetylation reactions. For example, thiophene derivatives can be acetylated using acetylating agents (e.g., acetic anhydride) under acidic catalysis. Key parameters include:

- Temperature control : Excess heat may lead to byproducts like ring-opened intermediates.

- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency by stabilizing intermediates .

- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or protic acids (H₂SO₄) improve electrophilic substitution on the thiophene ring.

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating the product .

Basic: How should researchers characterize this compound using spectroscopic techniques?

Answer:

- NMR : ¹H/¹³C NMR identifies the dioxolane ring (δ ~4.8–5.2 ppm for O–CH₂–O) and thiophene protons (δ ~6.5–7.5 ppm). The ketone carbonyl appears at δ ~190–210 ppm in ¹³C NMR .

- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C–O–C vibrations (dioxolane) at ~1050–1250 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks ([M⁺]) confirm the molecular weight (C₉H₁₀O₃S: 222.05 g/mol). Fragmentation patterns help validate structural motifs .

Advanced: What crystallographic strategies resolve molecular conformation and intermolecular interactions?

Answer:

- Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

- Hydrogen bonding analysis : Identify interactions between the dioxolane oxygen and adjacent molecules to understand packing behavior .

- Twinned data refinement : For challenging crystals, SHELXE or TWINABS can model twinning and improve data accuracy .

Advanced: How can contradictions between experimental and computational spectral data be addressed?

Answer:

- Benchmarking : Compare experimental NMR/IR with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in conformational preferences .

- Solvent effects : Include solvent models (e.g., PCM for DMSO) in computational studies to align with experimental conditions .

- Validation via SCXRD : Use crystallographic data to confirm the dominant conformation and recalibrate computational models .

Basic: What chromatographic methods validate the purity of this compound?

Answer:

- Gas Chromatography (GC) : Use a non-polar column (e.g., DB-5) with flame ionization detection. Retention times and peak symmetry indicate purity (>97% by GC) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect polar impurities. UV detection at 254 nm is optimal for aromatic systems .

- TLC : Monitor reactions using silica plates and visualize under UV or iodine vapor .

Advanced: How does the dioxolane ring influence the electronic properties of the ketone group?

Answer:

- Electron donation : The dioxolane oxygen atoms donate electron density via conjugation, reducing the electrophilicity of the ketone compared to non-substituted analogs.

- Steric effects : The ring’s rigidity may restrict rotation, affecting reactivity in nucleophilic additions.

- Computational analysis : Natural Bond Orbital (NBO) studies quantify charge distribution and hyperconjugative interactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential volatility .

- Waste disposal : Follow institutional guidelines for halogenated/organosulfur waste .

Advanced: What mechanistic insights explain byproduct formation during synthesis?

Answer:

- Competitive pathways : Over-acetylation or ring-opening of the dioxolane under acidic conditions generates byproducts like 3-thienyl acetic acid.

- Kinetic control : Lower temperatures and shorter reaction times favor the desired product over thermodynamically stable side products .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.